![molecular formula C8H11ClN2O2 B8263752 Methyl 3-butylnonanoate](/img/structure/B8263752.png)
Methyl 3-butylnonanoate
Overview
Description
Methyl 3-butylnonanoate is a useful research compound. Its molecular formula is C8H11ClN2O2 and its molecular weight is 202.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biofuel Production
Methyl 3-butylnonanoate, or closely related compounds, have been explored in the context of biofuel production. One study demonstrated the engineering of an Escherichia coli strain for the production of 3-methyl-1-butanol, a potential fuel additive or substitute, from glucose via the host's amino acid biosynthetic pathways. This work shows promise in using E. coli as a host for biofuel production, highlighting the potential of such compounds in sustainable energy solutions (Connor & Liao, 2008).
Industrial Applications
The compound's derivatives have industrial applications. For instance, a variant, 3-methoxy-3-methyl-1-butanol, is used as a solvent for paints, inks, and fragrances, and as a raw material for the production of industrial detergents. The study also explored the kinetics and products of its reaction with OH radicals, emphasizing its industrial relevance (Aschmann, Arey, & Atkinson, 2011).
Corrosion Inhibition
Methyl 3-butylnonanoate, particularly its derivatives, have been studied for their use in corrosion inhibition. A synthesized inhibitor compound, Methyl 3-((2-mercaptophenyl)imino)butanoate (MMPB), was found to be effective for copper protection. This indicates the potential application of such compounds in materials science, specifically in protecting metals from corrosion (Tansuğ et al., 2014).
Microbial Fermentations
Compounds like 3-methyl-1-butanol, related to Methyl 3-butylnonanoate, are found as natural by-products of microbial fermentations. Their production through metabolic engineering in microbial strains indicates their potential application in various industries, including food and pharmaceuticals (Cann & Liao, 2009).
Solar Cell Technology
In the field of solar cell technology, derivatives of Methyl 3-butylnonanoate have been investigated. For example, the study of poly(3-hexylthiophene-2,5-diyl)/[6,6]-phenyl C61 butyric acid methyl ester (P3HT/PCBM) films demonstrates the potential of such compounds in enhancing the efficiency of plastic solar cells (Erb et al., 2005).
properties
IUPAC Name |
ethyl 5-chloro-1-ethylpyrazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-3-11-7(9)6(5-10-11)8(12)13-4-2/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYLKLAUKYKFDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)OCC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-butylnonanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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